

In-Depth Technical Guide: Discovery and Synthesis of Zarilamide

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Compound of Interest

Compound Name: Zarilamid

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Abstract

Zarilamide is a benzamide fungicide specifically developed for its potent activity against Oomycete fungi, a class of destructive plant pathogens. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of **Zarilamide**. It includes detailed experimental protocols, quantitative data on its biological activity, and visual representations of its mode of action and synthesis workflow. This document is intended to serve as a core resource for researchers in agrochemicals, fungal biology, and drug development.

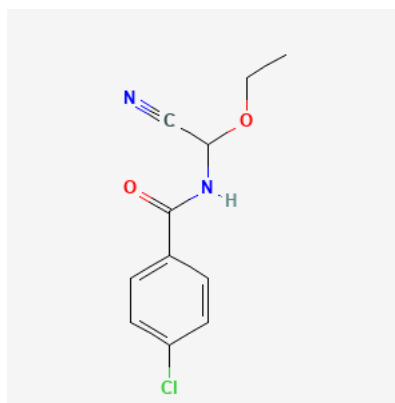
Discovery and Development

Zarilamide, also known by its developmental code ICI-A 0001, was discovered and developed by Imperial Chemical Industries (ICI) as part of their fungicide research program. It was identified as a promising candidate for the control of diseases caused by Oomycete pathogens, such as those from the genus *Phytophthora*.

Chemical Properties

Property	Value
IUPAC Name	4-chloro-N-[cyano(ethoxy)methyl]benzamide
Synonyms	Zarilamid, ICI-A 0001
CAS Number	84527-51-5
Molecular Formula	C ₁₁ H ₁₁ ClN ₂ O ₂
Molecular Weight	238.67 g/mol

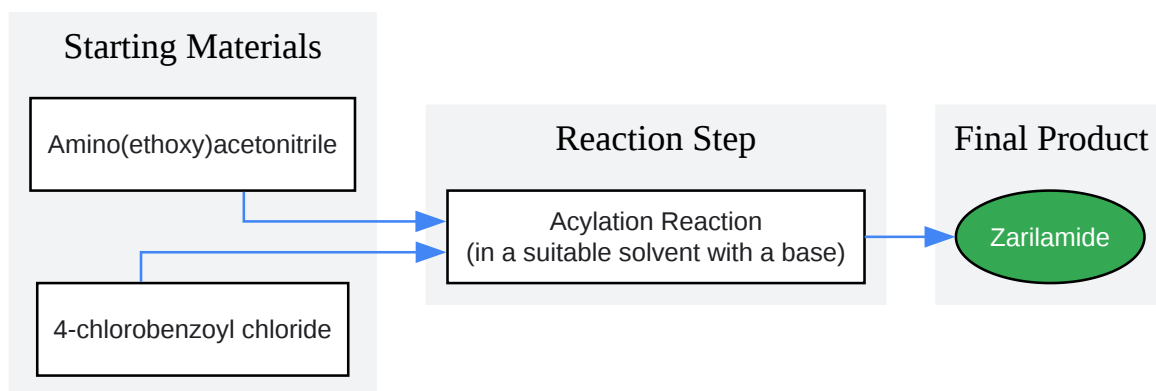
Chemical Structure



Synthesis of Zarilamid

While a specific, publicly available, step-by-step synthesis patent for **Zarilamid** is not readily accessible, the general synthesis of N-alkoxyalkyl benzamides can be inferred from related chemical literature. A plausible synthetic route would involve the reaction of 4-chlorobenzoyl chloride with an appropriate aminoacetonitrile derivative.

Logical Workflow for the Synthesis of **Zarilamid**



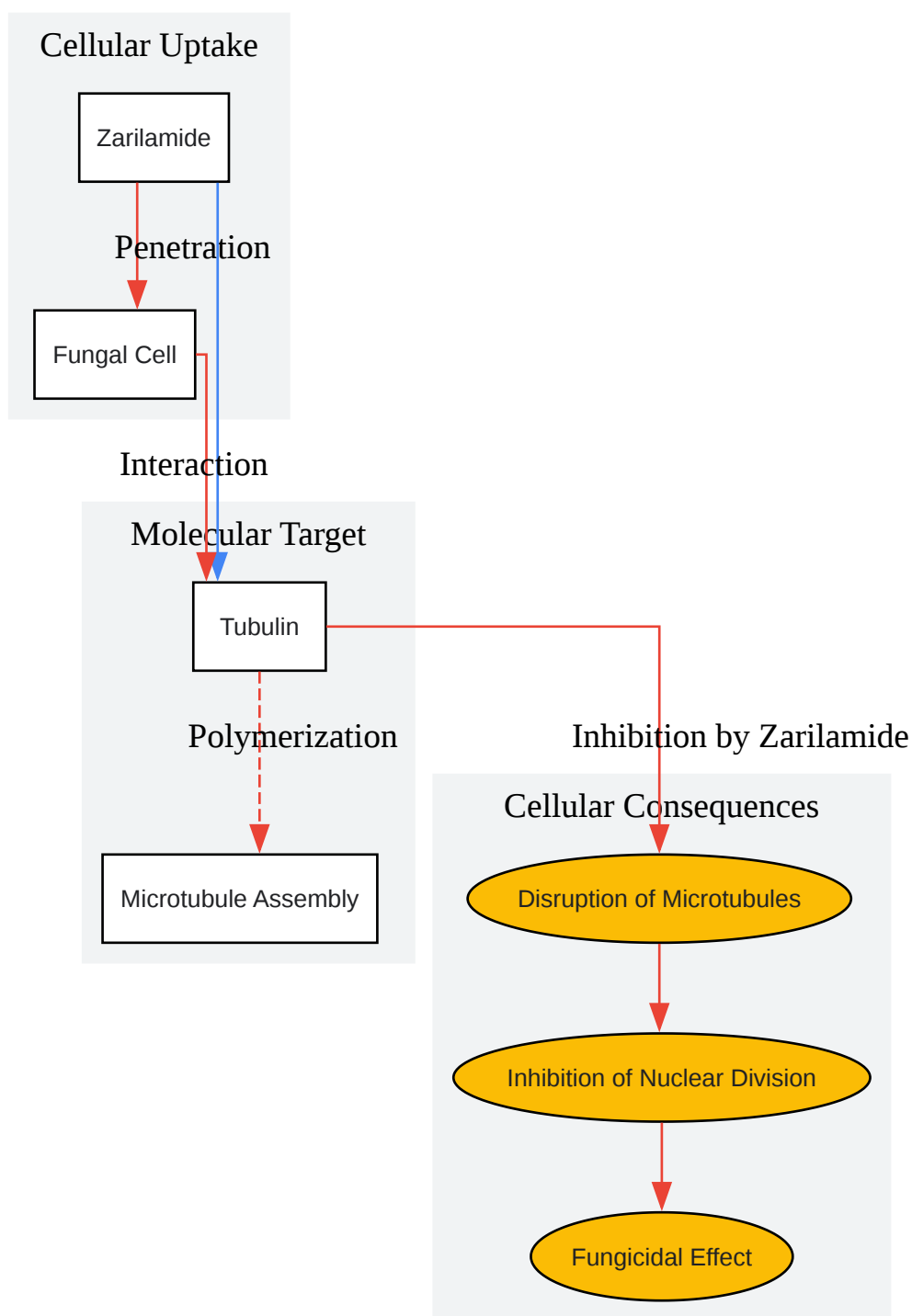
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Caption: Plausible synthetic route for **Zarilamide**.

Mechanism of Action

Zarilamide's primary mechanism of action is the disruption of microtubule assembly in fungal cells.[1] This interference with the cytoskeleton leads to the inhibition of nuclear division, a critical process for fungal growth and proliferation.

Signaling Pathway of **Zarilamide**'s Action



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Caption: **Zarilamide's** mechanism of action in fungal cells.

Biological Activity and Quantitative Data

Zarilamide exhibits potent fungicidal activity against a range of Oomycete pathogens. The following table summarizes the inhibitory concentrations (IC₅₀) of **Zarilamide** against the mycelial growth of *Phytophthora capsici*.

Organism	IC ₅₀ (µg/mL)	Reference
<i>Phytophthora capsici</i>	0.05	Young et al., 1991

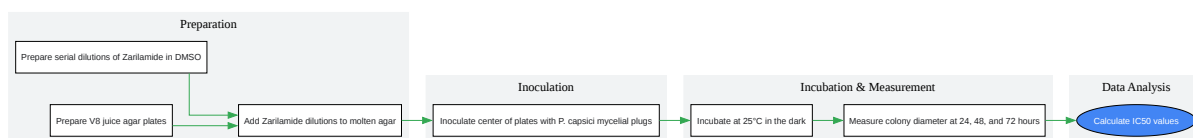
Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **Zarilamide**.

In Vitro Fungicide Assay against *Phytophthora capsici*

This protocol is adapted from the methods described by Young et al. (1991).

Experimental Workflow



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Caption: Workflow for in vitro fungicide assay.

Methodology:

- Media Preparation: V8 juice agar is prepared and autoclaved. After cooling to approximately 50°C, a stock solution of **Zarilamide** in DMSO is added to achieve the desired final

concentrations.

- Inoculation: Agar plates containing various concentrations of **Zarilamide** are inoculated in the center with a 5 mm mycelial plug taken from the leading edge of an actively growing *P. capsici* culture.
- Incubation: Plates are incubated at 25°C in the dark.
- Data Collection: The diameter of the fungal colony is measured at 24-hour intervals for 72 hours.
- Analysis: The IC50 value, the concentration of **Zarilamide** that inhibits fungal growth by 50%, is calculated by plotting the percentage of growth inhibition against the logarithm of the fungicide concentration.

Microtubule and Nuclear Division Studies in Tobacco Suspension-Cultured Cells

This protocol is based on the research investigating the cytological effects of **Zarilamide**.^[1]

Methodology:

- Cell Culture: Tobacco suspension-cultured cells (e.g., BY-2 cells) are maintained in a suitable liquid medium.
- Treatment: **Zarilamide**, dissolved in an appropriate solvent, is added to the cell cultures at various concentrations.
- Fixation and Staining: At different time points after treatment, cells are fixed and then stained with a DNA-specific fluorescent dye (e.g., DAPI) to visualize the nuclei and with an antibody against tubulin to visualize the microtubules.
- Microscopy: Stained cells are observed using fluorescence microscopy to assess the effects of **Zarilamide** on the mitotic spindle and nuclear morphology.
- Analysis: The percentage of cells in different mitotic stages is quantified to determine the effect of **Zarilamide** on cell cycle progression.

Conclusion

Zarilamide is a potent fungicide with a specific mode of action involving the disruption of microtubule assembly and the inhibition of nuclear division in Oomycete fungi. Its discovery provided an effective tool for the management of diseases caused by these pathogens. The experimental protocols and data presented in this guide offer a foundational resource for further research and development in the field of antifungal agents.

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References

- 1. d-nb.info [d-nb.info]
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